molecular formula C14H16O B6223729 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-one CAS No. 36449-68-0

2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-one

Cat. No.: B6223729
CAS No.: 36449-68-0
M. Wt: 200.3
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Description

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one is a chemical compound with the molecular formula C14H16O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-2’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with indene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-2’-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-one
  • Spiro[cyclohexane-1,1’-indene]-2-one

Uniqueness

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one is unique due to its specific spiro structure and the position of the ketone group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

36449-68-0

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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